Methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the class of isoquinoline derivatives. This compound is notable for its potential applications in medicinal chemistry and its structural features that contribute to various biological activities. The compound's synthesis and characterization have been subjects of research due to its interesting reactivity and potential therapeutic uses.
This compound can be classified under the broader category of dihydroisoquinolines, which are bicyclic compounds derived from isoquinolines. Isoquinolines are known for their diverse biological activities, including antitumor and anti-inflammatory effects. The specific structure of methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate suggests it may possess unique pharmacological properties.
The synthesis of methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, including cyclization and functional group transformations. Recent literature has highlighted various synthetic strategies:
The molecular structure of methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be described by its molecular formula with a molecular weight of approximately 316.36 g/mol. The compound features:
The structural representation can be visualized using SMILES notation: COC(=O)N1CCC2=C(C1C(=O)N3CCN(CC3)S(=O)(=O)C4CC4)C=C(C=C2)F.
Methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can participate in various chemical reactions:
The mechanism of action for methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is not fully elucidated but is believed to involve:
Methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits several noteworthy physical and chemical properties:
The applications of methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate are primarily found in medicinal chemistry:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0